molecular formula C18H17ClN2OS B2868590 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893789-14-5

10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2868590
CAS RN: 893789-14-5
M. Wt: 344.86
InChI Key: BUOXSHXSYOQFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.86. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Isomerization

Research on compounds structurally related to 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione has demonstrated unexpected transformations and isomerizations. For instance, similar methanobenzoxadiazocines prepared through Biginelli condensation have been observed to undergo slow isomerization in DMSO solution, leading to mixtures with different dihydropyrimidinone derivatives. These compounds also exhibited behavior such as deacetylation under specific conditions, indicating their reactive and transformable nature under various chemical environments (Sedova et al., 2017).

Synthesis and Structure Analysis

The synthesis and structural analysis of compounds with related frameworks reveal the versatility and potential for diverse applications in scientific research. For example, the molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction, showcasing the complex structure these compounds can possess. Such detailed structural analyses provide insights into the potential interactions and reactivities of these compounds in various chemical contexts (Gumus et al., 2018).

Antimicrobial and Antifungal Activities

Certain derivatives related to this compound have been explored for their antimicrobial and antifungal activities. For instance, some synthesized compounds demonstrated significant fungicidal activity against rice sheath blight, a major disease affecting rice crops in China. This suggests the potential for developing new agricultural fungicides based on these chemical frameworks (Chen et al., 2000).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic studies on similar compounds have been conducted to understand their tautomeric equilibria, molecular structure, vibrational spectra, and electronic transitions. These studies are crucial for designing compounds with desired properties for applications in material science, pharmacology, and chemical synthesis. By understanding the electronic structure and reactivity of these compounds, researchers can better predict and tailor their applications in various fields (Soliman et al., 2015).

properties

IUPAC Name

6-chloro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-11-6-8-12(9-7-11)21-17(23)20-15-10-18(21,2)22-16-13(15)4-3-5-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOXSHXSYOQFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.